B600711 Shanzhiside CAS No. 29836-27-9

Shanzhiside

Cat. No. B600711
CAS RN: 29836-27-9
M. Wt: 392.357
InChI Key:
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Description

Shanzhiside methylester (SM) is an iridoid glycoside with strong anti-inflammatory properties . It is the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata .


Synthesis Analysis

A high-performance thin layer chromatographic method of analysis for simultaneous determination of acetylbarlerin, barlerin and shanzhiside methyl ester (the major iridoids of Barleria) was developed and validated .


Molecular Structure Analysis

Shanzhiside has a molecular formula of C16H24O11 and an average mass of 392.355 Da . It contains total 53 bond(s); 29 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 7 hydroxyl group(s), 1 primary alcohol(s), 4 secondary .


Chemical Reactions Analysis

Shanzhiside methylester has been found to inhibit inflammation via the miRNA-155-5p/SOCS1 axis . It also reduces neuropathic pain by stimulating spinal microglial β-endorphin expression .


Physical And Chemical Properties Analysis

Shanzhiside methylester has a molecular weight of 406.38 and a CAS No.: 64421-28-9 .

Scientific Research Applications

Application in Botany and Plant Biochemistry

Shanzhiside is an iridoid glycoside that has been identified in young sesame leaves (Sesamum indicum L.) . The study conducted a chemical characterization and biological activity analysis of young sesame leaves, focusing on the changes in iridoid and polyphenol content at different growth stages .

The methods of application involved High-Performance Liquid Chromatography (HPLC) analyses to reveal the presence of Shanzhiside and other compounds in young sesame leaves . The study examined the plants at six different growth stages to determine the optimum harvest stage and for end-use assessment .

The results showed that Shanzhiside was present primarily in young sesame leaves and was found in plants cultivated on different farms . The content of Shanzhiside and other compounds varied with the growth stages of the plants .

Application in Traditional Tibetan Medicine

Shanzhiside is one of the main metabolites in Zhixue Zhentong capsules (ZXZTCs), a Tibetan medicine preparation composed of Lamiophlomis rotata (Benth.) Kudo . The study aimed to profile the overall metabolites of ZXZTCs and those entering the blood, and to explore the hemostatic, analgesic, and anti-inflammatory effects of ZXZTCs .

The methods of application involved Ultra-performance liquid chromatography–tandem quadrupole time-of-flight high-resolution mass spectrometry (UPLC-Q-TOF-MS) for qualitative analysis of the metabolites of ZXZTCs and those entering the blood . The hemostatic, analgesic, and anti-inflammatory effects of ZXZTCs were evaluated in various animal models .

The results showed that 36 metabolites of ZXZTCs were identified, including Shanzhiside . ZXZTCs exerted hemostatic effects by reducing platelet aggregation and thrombosis and shortening bleeding time .

Application in Psychiatry and Neurology

Shanzhiside methylester (SM) is an iridoid glycoside with strong anti-inflammatory properties . The study aimed to investigate whether SM protects against depression by targeting inflammation .

Application in Psychopharmacology

Shanzhiside methylester (SM) is an iridoid glycoside with strong anti-inflammatory properties . The study aimed to investigate whether SM protects against depression by targeting inflammation .

The methods of application involved establishing a chronic unpredictable mild stress (CUMS)-induced mouse model of depression to assess the antidepressant effect of SM in vivo . An LPS plus ATP-induced cellular model of inflammation was used to explore the related inflammatory mechanism .

The results showed that both SM and miRNA-155-5p sponge markedly remedied CUMS-induced depression-like behaviors in the sucrose preference test (SPT), tail suspension test (TST), and forced swim test (FST), accompanied by decreased Iba1 expression and the production of TNF-α, IL-1β, and IL-6 . Moreover, SM and miRNA-155-5p sponge upregulated the protein levels of SOCS1 and downregulated the protein expression of p-JAK2 and p-STAT3 in the hippocampus of CUMS-exposed mice .

Application in Ethnopharmacology

Shanzhiside methyl ester and 8-O-acetyl shanzhiside methyl ester are representative iridoid metabolites that exert analgesic, anti-inflammatory, and hemostatic effects . The study aimed to profile the overall metabolites of Tibetan medicine Zhixue Zhentong capsules (ZXZTCs) and those entering the blood .

The methods of application involved Ultra-performance liquid chromatography–tandem quadrupole time-of-flight high-resolution mass spectrometry (UPLC-Q-TOF-MS) for qualitative analysis of the metabolites of ZXZTCs and those entering the blood . The hemostatic, analgesic, and anti-inflammatory effects of ZXZTCs were evaluated in various animal models .

The results showed that 36 metabolites of ZXZTCs were identified, including 13 iridoid glycosides, 9 flavonoids, 9 phenylethanol glycosides, 4 phenylpropanoids, and 1 other metabolite . ZXZTCs exerted hemostatic effects by reducing platelet aggregation and thrombosis and shortening bleeding time .

Application in Neurotoxicology

8-O-Acetyl Shanzhiside Methylester has been studied for its anxiolytic effects . The study aimed to investigate the anxiolytic effects of 8-O-Acetyl Shanzhiside Methylester on acute and chronic anxiety via inflammatory response inhibition and excitatory/inhibitory transmission imbalance .

Application in Immunology

Shanzhiside methylester (SM) is an iridoid glycoside with strong anti-inflammatory properties . The study aimed to investigate whether SM protects against depression by targeting inflammation .

The methods of application involved establishing a chronic unpredictable mild stress (CUMS)-induced mouse model of depression to assess the antidepressant effect of SM in vivo . An LPS plus ATP-induced cellular model of inflammation was used to explore the related inflammatory mechanism .

The results showed that both SM and miRNA-155-5p sponge markedly remedied CUMS-induced depression-like behaviors in the sucrose preference test (SPT), tail suspension test (TST), and forced swim test (FST), accompanied by decreased Iba1 expression and the production of TNF-α, IL-1β, and IL-6 . Moreover, SM and miRNA-155-5p sponge upregulated the protein levels of SOCS1 and downregulated the protein expression of p-JAK2 and p-STAT3 in the hippocampus of CUMS-exposed mice .

Application in Pharmacology

Shanzhiside methyl ester and 8-O-acetyl shanzhiside methyl ester are representative iridoid metabolites that exert analgesic, anti-inflammatory, and hemostatic effects . The study aimed to profile the overall metabolites of Tibetan medicine Zhixue Zhentong capsules (ZXZTCs) and those entering the blood .

The methods of application involved Ultra-performance liquid chromatography–tandem quadrupole time-of-flight high-resolution mass spectrometry (UPLC-Q-TOF-MS) for qualitative analysis of the metabolites of ZXZTCs and those entering the blood . The hemostatic, analgesic, and anti-inflammatory effects of ZXZTCs were evaluated in various animal models .

The results showed that 36 metabolites of ZXZTCs were identified, including 13 iridoid glycosides, 9 flavonoids, 9 phenylethanol glycosides, 4 phenylpropanoids, and 1 other metabolite . ZXZTCs exerted hemostatic effects by reducing platelet aggregation and thrombosis and shortening bleeding time .

properties

IUPAC Name

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIFYNVXJOGADM-KDYWOABDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318101
Record name Shanzhiside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shanzhiside

CAS RN

29836-27-9
Record name Shanzhiside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29836-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shanzhiside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,110
Citations
W Jiang, S Zhang, F Fu, H Zhu… - Journal of …, 2010 - jneuroinflammation.biomedcentral …
Recent studies have demonstrated an inflammatory response associated with the pathophysiology of cerebral ischemia. The beneficial effects of anti-inflammatory drugs in cerebral …
H Fan, TF Li, N Gong, YX Wang - Neuropharmacology, 2016 - Elsevier
Lamiophlomis rotata (L. rotata, Duyiwei) is an orally available Tibetan analgesic herb widely prescribed in China. Shanzhiside methylester (SM) is a principle effective iridoid glycoside …
Number of citations: 59 www.sciencedirect.com
Z Sun, H Zhan, C Wang, P Guo - Psychopharmacology, 2022 - Springer
Inflammation is a key player in the regulation of depression. Shanzhiside methylester (SM) is an iridoid glycoside with strong anti-inflammatory properties. However, the antidepressant …
Number of citations: 4 link.springer.com
PC Fan, HP Ma, Y Hao, XR He, AJ Sun, W Jiang… - Journal of …, 2016 - Elsevier
… Then preparative liquid chromatography was used to isolate shanzhiside methylester, phloyosideⅡ, loganin and 8-O-acetyl-shanzhiside methylester. The samples were identified by …
Number of citations: 19 www.sciencedirect.com
BV Ghule, NR Kotagale, KS Patil - Journal of ethnopharmacology, 2020 - Elsevier
… The purpose of this study was to evaluate the effects of shanzhiside methyl ester (SME), 8-O-acetyl shanzhiside methyl ester (ASME) and iridoid glycosides rich monoterpenoidal …
Number of citations: 10 www.sciencedirect.com
WL Jiang, F Fu, SG Zheng, DL Zhang, HB Zhu - European journal of …, 2010 - Elsevier
8-O-acetyl shanzhiside methylester (ND01), an iridoid glucoside compound, was isolated from the leaves of Lamiophlomis rotata (Benth.) Kudo. The present study elucidated the effects …
Number of citations: 22 www.sciencedirect.com
WL Jiang, SP Zhang, HB Zhu… - Basic & clinical …, 2011 - Wiley Online Library
We investigated whether 8‐O‐acetyl shanzhiside methylester (ND01) regulates angiogenesis and thereby improves functional outcome after stroke. Adult male rats were subjected to 1 …
Number of citations: 19 onlinelibrary.wiley.com
ZC Kang, WL Jiang, Y Xu, HB Zhu, J Hou - European journal of …, 2012 - Elsevier
8-O-acetyl shanzhiside methylester (ND01) was isolated from the leaves of Lamiophlomis rotata (Benth.) Kudo. In this study, we investigated the anti-myocardial ischemia and …
Number of citations: 18 www.sciencedirect.com
W Zhang, Y Bai, Y Qiao, J Wang, MY Li… - Frontiers in Cellular …, 2018 - frontiersin.org
Lamiophlomis rotata (L. rotata; Benth.) Kudo is an effective traditional herb in the clinical treatment of chronic pain syndromes in China. 8-O-acetyl shanzhiside methylester (8-OaS), a …
Number of citations: 13 www.frontiersin.org
B Ghule, S Palve, L Rathi, P Yeole - JPC-Journal of Planar …, 2012 - akjournals.com
… The two iridoid glycosides, shanzhiside methyl ester (SME) and barlerin, are the active principles of … Shanzhiside methyl ester (SME) and barlerin are assumed to play key roles in these …
Number of citations: 13 akjournals.com

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